molecular formula C16H14O2 B13922414 Methyl 3-phenylcinnamate

Methyl 3-phenylcinnamate

Cat. No.: B13922414
M. Wt: 238.28 g/mol
InChI Key: KCVJXVYRQXJNDD-ZHACJKMWSA-N
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Description

Methyl 3-phenylcinnamate is an organic compound with the molecular formula C16H14O2. It is a derivative of cinnamic acid and is characterized by the presence of a phenyl group attached to the cinnamate backbone. This compound is known for its pleasant aroma and is often used in the fragrance industry. Additionally, it has been studied for its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-phenylcinnamate can be synthesized through the esterification of cinnamic acid with methanol in the presence of an acid catalyst. One common method involves the use of sulfuric acid as a catalyst, where cinnamic acid and methanol are refluxed together to form the ester . Another method involves the use of deep eutectic solvents (DESs) such as choline chloride and p-toluenesulfonic acid monohydrate to catalyze the esterification reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow microreactors. These reactors provide a controlled environment for the reaction, allowing for high conversion rates and efficient production. The use of enzymatic catalysts, such as Lipozyme® TL IM, has also been explored for the synthesis of cinnamate derivatives .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-phenylcinnamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: The major product is 3-phenylcinnamic acid.

    Reduction: The major product is 3-phenylcinnamyl alcohol.

    Substitution: Brominated derivatives of this compound.

Comparison with Similar Compounds

Methyl 3-phenylcinnamate can be compared with other cinnamate derivatives such as:

    Methyl cinnamate: Similar in structure but lacks the phenyl group on the cinnamate backbone.

    Ethyl cinnamate: Similar ester functionality but with an ethyl group instead of a methyl group.

    Cinnamic acid: The parent compound without the ester group.

Uniqueness: this compound is unique due to the presence of both the phenyl group and the ester functionality, which contribute to its distinct chemical properties and biological activities. Its combination of aromaticity and ester reactivity makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

methyl (E)-3-(3-phenylphenyl)prop-2-enoate

InChI

InChI=1S/C16H14O2/c1-18-16(17)11-10-13-6-5-9-15(12-13)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+

InChI Key

KCVJXVYRQXJNDD-ZHACJKMWSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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